molecular formula C6H4BrNO2 B189399 6-Bromopicolinic acid CAS No. 21190-87-4

6-Bromopicolinic acid

Cat. No. B189399
CAS RN: 21190-87-4
M. Wt: 202.01 g/mol
InChI Key: XURXQNUIGWHWHU-UHFFFAOYSA-N
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Description

6-Bromopicolinic acid, also known as 6-Bromopyridine-2-carboxylic acid, is a chemical compound with the formula C6H4BrNO2 . It is used in the synthesis of chiral 2,2′-dipyidylamines .


Synthesis Analysis

In the agrochemical industry, 6-Bromopicolinic Acid is used as an intermediate in the synthesis of fungicides and herbicides . The manufacturing process involves several steps, including the synthesis of the intermediate product, purification, and isolation of the final product .


Molecular Structure Analysis

The molecular structure of 6-Bromopicolinic acid is characterized by a bromine atom attached to the 6th position of the pyridine ring . The molecular formula is C6H4BrNO2, with an average mass of 202.005 Da .


Chemical Reactions Analysis

The photochemistry of 6-Bromopicolinic acid has been studied. In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole . The photolysis of 6-Bromopicolinic acid is drastically enhanced by Cl−, producing 6-chloropicolinic acid with a chemical yield of about 90% .


Physical And Chemical Properties Analysis

6-Bromopicolinic acid has a molecular weight of 202.01 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Synthesis Improvement

6-Bromopicolinic acid has been utilized in the improved synthesis of certain chemical compounds. A study demonstrated its use in reductively homocoupling to yield 6,6′-dimethyl-2,2′-bipyridine, which is an important disubstituted bipyridine (Cassol, Demnitz, Navarro, & Neves, 2000).

Crystal Structure Analysis

It has been applied in the formation of polymorphs in cobalt(II) complexes. The influence of solution pH on the formation of different crystal structures in these complexes has been specifically studied, showcasing the versatility of 6-bromopicolinic acid in forming varied crystalline structures (Kukovec & Popović, 2009).

Copper(II) Complexes Formation

In the creation of copper(II) complexes, 6-bromopicolinic acid has been used. These complexes were analyzed for their molecular, crystal structures, and thermal stability, providing insights into the formation and properties of such metal complexes (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).

Nickel(II) Complexes and Pseudopolymorphism

Similarly, nickel(II) complexes with 6-bromopicolinic acid were prepared, showcasing examples of pseudopolymorphs, where the complexes differ in the number of co-crystallized water molecules but share the same crystal system. Such studies contribute to understanding the diversity in crystal formation (Kukovec & Popović, 2009).

Photochemical Studies

6-Bromopicolinic acid has been investigated for its photochemical behavior. This includes studies on its photodehalogenation, contributing to a deeper understanding of photochemical reactions in water and mixed solvents (Rollet, Richard, & Pilichowski, 2006).

Reactivity Studies

The reactivity of halides with triplets of 6-bromopicolinic acid was studied, revealing insights into the contrasting effects of bromide and chloride. Such studies are crucial in understanding the behavior of halides in various chemical environments (Rollet & Richard, 2006).

Monomer Synthesis

6-Bromopicolinic acid was used in the synthesis of 6-phenylethynyl picolinic acid, a monomer for creating derivatives with potential applications in materials science. This demonstrates its role in the synthesis of novel compounds with specific properties (Wang, Baek, Baek, Nishino, Spain, & Tan, 2006).

Catalysis in Organic Synthesis

The acid has been used in copper-catalyzed coupling reactions, showcasing its role as a catalyst in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with potential pharmaceutical applications (Jiang, Sun, Jiang, & Ma, 2015).

Safety And Hazards

6-Bromopicolinic acid is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURXQNUIGWHWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344021
Record name 6-Bromopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopicolinic acid

CAS RN

21190-87-4
Record name 6-Bromopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 2,6-dibromopyridine (59 g, 0.25 mol) in ET2O (600 mL) at -70° C. there was added slowly n-BuLi 2.12M in hexanes (118 mL, 0.25 mol); the resulting mixture was stirred in the cold until a solution was obtained (45 min.); this mixture was poured onto a slurry of crushed dry ice (200 g) in ET2O (500 mL). The resulting suspension was allowed to warm up, then it was extracted with H2O (500 mL, then 250 mL). The combined aqueous extracts were extracted with Et2O, then acidified with 12N HCl, affording a precipitate which was filtered. This beige solid was washed with H2O and dried to afford the title acid (32 g), m.p. 186°-189° C.
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59 g
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hexanes
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118 mL
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200 g
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Synthesis routes and methods II

Procedure details

A suspension of 2,6-dibromopyridine (19 g) in diethylether (200 ml) was added to a mixture of n-butyl lithium (130 ml of a 1.6M solution in hexane) and diethylether (200 ml) cooled to -50° C. The resulting solution was stirred at -50° C. for 10 minutes before pouring onto a slurry of diethyl ether(100 ml) and dry-ice. The mixture was allowed to warm to room temperature and filtered. The resulting solid was dissolved in 2N sodium hydroxide (350 ml) and extracted with diethyl ether (2×300 ml). The aqueous layer was separated and acidified with 2N hydrochloric acid. The resulting precipitate was filtered and washed with water to give 6-bromo-2-pyridine carboxylic acid (7.25 g): NMR (d6DMSO) δ7.69(d,1H), 7.95(d,1H), 8.05(dd,1H); m/e 202(M+H)+.
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19 g
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200 mL
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100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To deionized water (75 mL) was added 2-bromo-6-methylpyridine (5.0 g) and potassium permanganate (4.74 g). After refluxing for 1 h another portion of potassium permanganate (4.74 g) in deionzied water (75 mL) was added. The mixture was heated at reflux for an additional 5 h and filtered through ceiite. The filtrate was acidified with 6 N hydrochloric acid and the product precipitated as a white solid. The solid was collected by suction filtration and the filtrate was extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated to yield more title product (total 2.65 g).
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4.74 g
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75 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
BM Kukovec, Z Popović, B Kozlevčar, Z Jagličić - Polyhedron, 2008 - Elsevier
… It is evident that substituent in the ligands’ pyridine ring (electron-donating methyl group in 6-methylpicolinic acid or electron-withdrawing bromine atom in 6-bromopicolinic acid) has …
Number of citations: 57 www.sciencedirect.com
BM Kukovec, Z Popović - Journal of Molecular Structure, 2009 - Elsevier
… of cobalt(II) complex with 6-bromopicolinic acid, namely [Co(6… II) acetate tetrahydrate and 6-bromopicolinic acid in aqueous … ,O-chelated coordination mode of 6-bromopicolinic acid. The …
Number of citations: 16 www.sciencedirect.com
BM Kukovec, Z Popović - Journal of Molecular Structure, 2009 - Elsevier
… Nickel(II) complexes of 6-bromopicolinic acid, namely [Ni(6-… (II) nitrate and 6-bromopicolinic acid in aqueous solution at … coordination mode of 6-bromopicolinic acid. The coordination …
Number of citations: 12 www.sciencedirect.com
F Rollet, C Richard - Photochemical & Photobiological Sciences, 2006 - pubs.rsc.org
… < 0.5 9 and pK a2 = 3.27 10 ) and 6-bromopicolinic acid in zwitterionic form (BrPz) (pK a1 < … Then, we report the photolysis of 6-chloro and 6-bromopicolinic acid at pH = 0.9 where they …
Number of citations: 1 pubs.rsc.org
D Avcı, Y Saeedi, A Başoğlu, N Dege… - Applied …, 2021 - Wiley Online Library
The Mn(II) and Zn(II) complexes of 6‐bromopicolinic acid (6‐BrpicH) were synthesized for the first time, and their molecular structures were determined by X‐ray diffraction (XRD) …
Number of citations: 12 onlinelibrary.wiley.com
DH Wang, JB Baek, SF Nishino, JC Spain, LS Tan - Polymer, 2006 - Elsevier
… For validation purposes, we devised a scheme to prepare PEPCA from the commercially available 6-bromopicolinic acid. Our initial synthetic scheme called for the conversion of the …
Number of citations: 8 www.sciencedirect.com
G Huang - Zeitschrift für Kristallographie-New Crystal Structures, 2021 - degruyter.com
… Polymorphism of cobalt(II) complex with 6-bromopicolinic acid: the influence of the solution … (II) complexes with 6-methylpicolinic and 6-bromopicolinic acid: synthesis, spectroscopic, …
Number of citations: 2 www.degruyter.com
BM Kukovec, Z Popovic, N Kitanovski, Z Jaglicic… - Acta Cryst, 2008 - journals.iucr.org
… We have prepared and fully characterized copper (II) complexes with 6-methylpicolinic (6-MepicH) and 6-bromopicolinic acid (6-BrpicH):[Cu (6-Mepic) 2 (H2O)], 1,[Cu (6-Mepic) 2 (py)], …
Number of citations: 5 journals.iucr.org
AD Campbell, E Chan, SY Chooi… - Australian Journal of …, 1971 - CSIRO Publishing
… For 6-bromopicolinic acid the residual water was removed by azeotropic distillation with benzene and the acid was obtained from the remaining benzene solution. The yields of …
Number of citations: 21 www.publish.csiro.au
H Gilman, SM Spatz - The Journal of Organic Chemistry, 1951 - ACS Publications
… bromineand nitrogen analyses for 6-bromopicolinic acid, as yet … , instead, a 39.8% yield of 6-bromopicolinic acid. In a run … Methylation of 6-bromopicolinic acid with diazomethane gave a …
Number of citations: 140 pubs.acs.org

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